Product packaging for Methyl 2-chloro-3-methoxyisonicotinate(Cat. No.:)

Methyl 2-chloro-3-methoxyisonicotinate

Cat. No.: B7838170
M. Wt: 201.61 g/mol
InChI Key: MDIXRCXPQZIUCS-UHFFFAOYSA-N
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Description

Historical Trajectory and Contemporary Relevance of Substituted Pyridine (B92270) Carboxylates in Chemical Research

The study of pyridine and its derivatives is a cornerstone of heterocyclic chemistry. Historically, these compounds were recognized for their presence in natural products, including essential vitamins like niacin (nicotinic acid) and coenzymes. nih.gov The pyridine scaffold's poor basicity often improves water solubility in larger molecules, a valuable trait in pharmaceutical development. nih.gov

In contemporary research, the pyridine nucleus is one of the most widely used scaffolds in drug design and synthesis. nih.gov Its unique heteroaromatic nature allows for easy conversion into a variety of functional derivatives, making it a versatile pharmacophore. nih.gov Substituted pyridine carboxylates are crucial intermediates in the synthesis of complex molecules. They are known to be key components in the development of therapeutic agents, owing to their ability to interact with biological targets. For instance, derivatives of pyridine-2,4-dicarboxylic acid have been synthesized and identified as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a target in cancer therapy. nih.gov More recently, substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, another significant target in oncology. nih.gov

The reactivity of the pyridine ring is heavily influenced by the nitrogen heteroatom, which makes the ring electron-deficient. This generally makes it more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, than electrophilic substitution. nih.gov This predictable reactivity is a key reason for their widespread use in organic synthesis.

Strategic Research Impetus for In-depth Investigation of Methyl 2-chloro-3-methoxyisonicotinate

The specific structure of this compound offers a compelling case for targeted research. The molecule contains several reactive sites that can be selectively manipulated, making it a valuable building block for more complex chemical entities.

The 2-chloro Substituent: The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity.

The 3-methoxy Substituent: The methoxy (B1213986) group at the 3-position is an electron-donating group that can influence the regioselectivity and rate of reactions on the pyridine ring. Its presence can direct further substitutions and modify the electronic environment of the molecule.

The 4-methyl ester (isonicotinate) Group: The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in various coupling reactions. It also serves to activate the 2-position towards nucleophilic attack.

The combination of these functional groups in a single, relatively simple molecule provides a strategic platform for the efficient synthesis of highly functionalized pyridine derivatives. These derivatives are candidates for screening in drug discovery programs, particularly for targets where a substituted pyridine core has already shown promise, such as in kinase inhibitors or other enzyme-targeted therapies.

Delineation of Scholarly Objectives and Research Trajectories Pertaining to this compound

Given its versatile structure, future research involving this compound would likely focus on its application as a synthetic intermediate. Key research trajectories could include:

Exploration of Nucleophilic Aromatic Substitution: A primary objective would be to systematically react the compound with diverse libraries of nucleophiles. This would generate novel classes of 2-substituted-3-methoxyisonicotinates, which could be evaluated for biological activity.

Metal-Catalyzed Cross-Coupling Reactions: The 2-chloro position is also amenable to various palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This would enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to complex bi-aryl structures or other elaborate molecular architectures.

Modification of the Ester Group: Research could focus on the saponification of the methyl ester to isonicotinic acid, followed by the synthesis of amide libraries. Amide derivatives are frequently key to biological activity, as seen in recently developed SHP2 inhibitors. nih.gov

Investigation of the Methoxy Group's Role: Studies could be designed to cleave the methoxy group to reveal a 3-hydroxy pyridine. This hydroxyl group could then be used as a handle for further functionalization, introducing another point of diversity for structure-activity relationship (SAR) studies.

The overarching goal of these research trajectories would be to leverage this compound as a foundational scaffold for creating novel compounds with potential applications in medicinal chemistry, agrochemistry, and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )FormCAS Number
This compoundC8H8ClNO3201.61Predicted: SolidNot Available
Methyl 2-chloronicotinateC7H6ClNO2171.58Crude OilNot Available prepchem.com
2-Chloronicotinic acidC6H4ClNO2157.55White SolidNot Available google.com
Methyl 2-chloro-3-methylisonicotinateC8H8ClNO2185.61Not Specified787596-41-2 chemicalbook.com

Note: Properties for this compound are predicted based on chemical similarity as specific experimental data is not widely available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO3 B7838170 Methyl 2-chloro-3-methoxyisonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-3-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-6-5(8(11)13-2)3-4-10-7(6)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIXRCXPQZIUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for Methyl 2 Chloro 3 Methoxyisonicotinate

Precursor Synthesis and Advanced Functionalization Strategies for the Pyridine (B92270) Core

The construction of the core structure of Methyl 2-chloro-3-methoxyisonicotinate hinges on the effective synthesis and functionalization of a suitable pyridine precursor. The primary challenge lies in the regioselective introduction of three different substituents at the C2, C3, and C4 positions of the pyridine ring.

The synthesis of the target molecule can be approached through two primary strategic paradigms: convergent synthesis and divergent synthesis.

Convergent Synthesis: This strategy involves the assembly of the substituted pyridine ring from smaller, acyclic precursors that already contain some of the required functional groups. For instance, a cyclization reaction, analogous to the Hantzsch pyridine synthesis, could theoretically be employed by combining fragments that would form the C2-C3 bond and the C5-C6 bond of the pyridine ring. A process for preparing 2-chloropyridine (B119429) 3-carboxylic acid esters by the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride has been described, which illustrates a convergent approach to building a substituted pyridine core. google.comgoogle.com Such methods offer the potential for high efficiency by building complexity rapidly, though they may require significant optimization to achieve the desired substitution pattern of the target molecule.

Divergent Synthesis: A divergent approach begins with a common, readily available pyridine precursor, such as isonicotinic acid (pyridine-4-carboxylic acid), which is then sequentially functionalized. belnauka.by This is often a more practical and common strategy for accessing specific polysubstituted pyridines. The synthesis would start from a commercially available starting material like 4-picoline or isonicotinic acid itself and proceed through a series of regioselective reactions to install the chloro and methoxy (B1213986) groups before the final esterification step. google.com A key advantage of this approach is the ability to create a library of related analogues by varying the reagents in the functionalization steps. nih.govnih.gov For example, starting from 2,6-dichloroisonicotinic acid, a selective dechlorination could yield 2-chloroisonicotinic acid, a direct precursor. google.com

The precise installation of the chlorine and methoxy groups at the C2 and C3 positions, respectively, is the most critical aspect of the synthesis.

Regioselective Chlorination: The pyridine ring is electron-deficient, making direct electrophilic halogenation difficult; such reactions often require harsh conditions and can lead to mixtures of regioisomers. nih.govnih.gov A superior and widely adopted strategy for achieving 2-halogenation is to use the corresponding pyridine N-oxide. The N-oxide activates the C2 and C6 positions towards nucleophilic attack and the C2/C6 positions towards certain types of electrophilic substitution. Chlorination of a pyridine-N-oxide precursor, such as isonicotinic acid N-oxide, with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) reliably installs the chlorine atom at the 2-position. google.com Subsequent deoxygenation of the N-oxide yields the 2-chloropyridine derivative.

Regioselective Methoxylation: With the 2-chloro substituent in place, the introduction of the 3-methoxy group can be challenging. Direct electrophilic methoxylation is generally not feasible. A plausible route involves a nucleophilic aromatic substitution (SₙAr) on a pre-functionalized ring. For instance, if a suitable leaving group were present at the 3-position (e.g., a nitro or another halide group), it could be displaced by a methoxide (B1231860) source, such as sodium methoxide. Another advanced strategy involves the temporary transformation of the pyridine ring into a more reactive intermediate. The Zincke reaction, for example, opens the pyridine ring to form an acyclic azatriene ("Zincke imine"), which can undergo selective halogenation at positions corresponding to C3 and C5 of the original ring before ring-closing. nih.govchemrxiv.orgchemrxiv.org While typically used for 3-halogenation, this principle of temporarily altering the ring's electronic nature highlights the advanced tactics required for complex pyridine functionalization.

A common synthetic sequence would likely involve starting with a precursor that allows for the sequential and regioselective introduction of the required groups. A possible pathway could start with 2-chloronicotinic acid, which can be synthesized via several routes, followed by introduction of the methoxy group and then conversion of the C4 position to the methyl ester.

Table 1: Comparison of Potential Functionalization Protocols
TransformationReagent SystemPositionKey Features
ChlorinationPOCl₃ or SO₂Cl₂ on Pyridine N-OxideC-2High regioselectivity for the 2-position; a standard and reliable method. google.com
ChlorinationCl₂ with Lewis/Brønsted AcidsC-3Harsh conditions, often requires high temperatures and gives regioisomeric mixtures. nih.govnih.gov
MethoxylationNaOMe / MeOH-Standard for SₙAr reactions on activated (halo)pyridines.
Halogenation via Zincke ImineTf₂O, Amine, then NBS/NISC-3Advanced method for 3-halogenation under mild conditions by temporarily opening the ring. chemrxiv.orgchemrxiv.org

The final step in the synthesis is the conversion of the carboxylic acid group at the C4 position to its corresponding methyl ester. This is a standard transformation with several reliable methods available. organic-chemistry.org

Fischer-Speier Esterification: This classic method involves refluxing the isonicotinic acid precursor in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of methanol.

Acyl Chloride Formation: A highly effective two-step method involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base, to form the methyl ester with high yield. belnauka.by

Alternative Reagents: Other methods include the use of diazomethane, which provides clean and quantitative conversion but is hazardous and generally avoided on a large scale. Milder, modern coupling reagents can also be employed, though they are often more expensive. The choice of method often depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule. rsc.org

Table 2: Comparison of Esterification Methods
MethodReagentsAdvantagesDisadvantages
Fischer-SpeierMethanol, cat. H₂SO₄Inexpensive, simple procedure.Requires reflux; equilibrium reaction.
Acyl Chloride1. SOCl₂ or (COCl)₂ 2. MethanolHigh yield, irreversible. belnauka.byTwo steps; reagents are corrosive.
DiazomethaneCH₂N₂Very clean, high yield, mild conditions.Reagent is explosive and toxic.

Novel Synthetic Transformations and Reaction Engineering

Beyond classical functionalization, modern synthetic chemistry offers advanced strategies for constructing complex molecules like this compound with greater efficiency and control.

The target molecule, this compound, is itself achiral as it possesses a plane of symmetry. However, the principles of asymmetric synthesis would be critical for the preparation of chiral analogues, which might be of interest for biological screening. Chirality could be introduced by modifying one of the substituents. For example, if an alkyl group containing a stereocenter were attached to the pyridine ring or the ester, its stereochemistry would need to be controlled. Asymmetric synthesis of substituted pyridines can be achieved by using chiral auxiliaries or through enantioselective catalysis. acs.org For instance, an asymmetric route to pyridines bearing a functionalized alkyl substituent has been demonstrated through the ring-opening of a chiral aziridine. acs.org Another approach involves the selective protection of a symmetric precursor to create an asymmetric intermediate, which can then be further functionalized to build a library of chiral products. nih.govrsc.org

Flow Chemistry and Continuous Processing Applications

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis of pyridine derivatives, including improved safety, higher yields, and reduced production costs. vcu.edu While specific flow synthesis protocols for this compound are not extensively documented, the principles of continuous processing are highly relevant for its potential large-scale production.

Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions involving hazardous intermediates or highly exothermic processes. uc.pt For instance, the synthesis of pyridine derivatives can be performed in a continuous manner, such as in a tube-type reactor, which can enhance safety and efficiency. google.com Researchers at Virginia Commonwealth University have demonstrated a significant improvement in the synthesis of halo-substituted nicotinonitriles by moving from a five-step batch process to a single continuous step in flow reactors, resulting in a yield increase from 58% to 92% and a projected 75% reduction in production costs. vcu.edu Such methodologies could be adapted for the synthesis of this compound, potentially streamlining its production and improving its process greenness.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Pyridine Synthesis

FeatureBatch ProcessingContinuous Flow Processing
Process Control Less precise, potential for hotspotsPrecise control over temperature and residence time
Safety Higher risk with large volumes of hazardous materialsReduced risk due to smaller reactor volumes and better heat transfer
Yield Often lower due to side reactions and degradationGenerally higher yields and improved product quality vcu.edu
Scalability Challenging, often requires re-optimizationEasier to scale up by running the system for longer durations
Environmental Impact Larger solvent volumes and waste generationReduced solvent usage and waste

Catalytic Strategies in the Synthesis of this compound

Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. nih.govyoutube.com The functionalization of the pyridine ring in this compound can be approached through various catalytic strategies.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of functionalized pyridines. youtube.comchemie-brunschwig.ch The pyridine scaffold can be challenging to functionalize directly due to the electronic nature of the ring. nih.gov However, transition metals like palladium, copper, and rhodium can effectively catalyze these transformations. chemie-brunschwig.chnih.gov

For a molecule like this compound, the chlorine atom at the 2-position serves as a handle for cross-coupling reactions. For example, Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, could be employed to introduce various substituents at this position if desired for analog synthesis. chemie-brunschwig.ch Similarly, copper-catalyzed reactions, such as the Ullmann condensation, have a long history in the synthesis of biaryl compounds and could be relevant for certain transformations. chemie-brunschwig.ch Recent advancements have also seen the use of nickel-catalyzed electrochemical cross-coupling for the arylation of 2-chloropyrimidines, a reaction type that could potentially be adapted for 2-chloropyridines. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. nih.govyoutube.com This approach avoids the use of often toxic and expensive heavy metals. nih.gov While specific applications of organocatalysis for the synthesis of this compound are not prominent in the literature, the principles are applicable.

For instance, organocatalysts can be used to construct the pyridine ring itself or to introduce functional groups with high stereoselectivity. nih.govyoutube.com Proline-catalyzed reactions, a hallmark of organocatalysis, are effective in aldol (B89426) reactions which can be precursors to pyridine ring formation. youtube.comyoutube.com The synthesis of isonicotinate (B8489971) derivatives could potentially benefit from organocatalytic methods that facilitate the key bond-forming steps under mild and environmentally benign conditions.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity, particularly for the synthesis of chiral molecules. nih.govnih.gov Many pharmaceuticals are chiral, and often only one enantiomer is biologically active. core.ac.uk While this compound itself is not chiral, biocatalysis could be instrumental in the synthesis of chiral derivatives or precursors.

For example, biocatalytic transaminase-based dynamic kinetic resolutions have been used to access enantiopure piperidines, which are structurally related to pyridines. nih.gov Enzymes can also be used for highly selective reductions or oxidations on the pyridine ring or its substituents. The development of enantioselective routes to chiral pyridines is an active area of research, with methods like copper-catalyzed asymmetric alkylation of alkenyl pyridines showing high enantioselectivity. nih.govresearchgate.net Such strategies could be envisioned for creating chiral analogs of this compound.

Integration of Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org The synthesis of this compound can be made more sustainable by incorporating these principles.

A major focus of green chemistry is the reduction of solvent use, as solvents constitute a large portion of the waste generated in chemical processes. google.com This can be achieved by using more environmentally friendly solvents or by developing solvent-free reaction conditions. rsc.orgrsc.orgresearchgate.net

For pyridine synthesis, traditional solvents like benzene (B151609) are often used, which are hazardous. google.com Greener alternatives, such as alkyl acetates, have been proposed for the extraction and recovery of pyridine derivatives. google.com

Solvent-free synthesis is an even more sustainable approach. science.gov Mechanochemical methods, where reactants are ground together, have been used for the solvent-free synthesis of metal-organic frameworks from isonicotinic acid. rsc.orgresearchgate.net One-pot, multicomponent reactions under solvent-free conditions or with microwave assistance also represent a green and efficient way to synthesize pyridine derivatives, often with high yields and short reaction times. nih.govacs.orgrsc.org A one-step oxidation method for synthesizing 2-chloronicotinic acid, a related precursor, has been developed that is described as having low pollution and aligning with green chemistry principles. google.com

Maximization of Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com A high atom economy signifies a more sustainable process with minimal waste generation. primescholars.com The ideal reaction would have 100% atom economy, a characteristic often found in addition and rearrangement reactions. primescholars.comscranton.edu In contrast, substitution and elimination reactions, which are common in the synthesis of heterocyclic compounds, typically have lower atom economies due to the formation of stoichiometric by-products. primescholars.com

Detailed Research Findings:

Process optimization is a critical step in scaling up the synthesis from laboratory to industrial production. sciencepublishinggroup.com Key strategies include:

Catalyst Selection: Employing highly active and selective catalysts can significantly increase reaction rates and reduce the required temperature and pressure, leading to energy savings. For pyridine synthesis, various metal-free and metal-catalyzed approaches have been developed. organic-chemistry.org The use of recyclable heterogeneous catalysts can also simplify product purification and reduce waste. buecher.de

Solvent Choice: The bulk of waste in many chemical processes comes from solvents. buecher.de Transitioning to environmentally benign solvents, such as water or supercritical fluids, or developing solvent-free reaction conditions, can drastically improve the environmental profile of a synthesis. rsc.orgnih.gov

Parameter Optimization: Mathematical modeling and systems engineering can be applied to optimize reaction parameters such as temperature, pressure, reactant concentration, and residence time. sciencepublishinggroup.com This systematic approach helps in identifying the optimal conditions for maximizing yield and minimizing side reactions.

To illustrate the concept of atom economy, consider a hypothetical substitution reaction for the final step in the synthesis of this compound.

Interactive Data Table: Hypothetical Atom Economy Calculation

The following table outlines a hypothetical reaction and calculates its theoretical atom economy. The values are for illustrative purposes to demonstrate the principle.

Reactant/ProductFormulaMolecular Weight ( g/mol )RoleAtoms in Product?
Methyl 2-hydroxy-3-methoxyisonicotinateC8H9NO4199.16ReactantYes (partial)
Thionyl Chloride (SOCl2)SOCl2118.97ReagentNo
This compound C8H8ClNO3 201.61 Product Yes
Sulfur Dioxide (SO2)SO264.07By-productNo
Hydrogen Chloride (HCl)HCl36.46By-productNo

Calculation:

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Result: % Atom Economy = (201.61 / (199.16 + 118.97)) x 100 = 63.3%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass is converted into by-products, highlighting the importance of designing more atom-economical routes.

Exploration of Environmentally Benign Oxidants and Reductants (e.g., Ozone as an oxidant)

The synthesis of functionalized pyridines often requires oxidation or reduction steps. Traditional reagents for these transformations, such as heavy metal oxides or complex hydrides, frequently pose environmental hazards and generate toxic waste. A key goal in green process chemistry is to replace these with environmentally benign alternatives.

Ozone as an Oxidant:

Ozone (O3) is a powerful oxidant that has been explored for various applications, including the modification of pyridine and other N-heterocyclic compounds. nih.govucl.ac.uk Its primary advantage is that its main by-product is molecular oxygen. Research into the ozonation of pyridine in aqueous solutions reveals that the reaction mechanism can be complex. epa.gov

N-Oxide Formation: The electrophilic attack of ozone on the nitrogen atom of pyridine can lead to the formation of pyridine N-oxide. epa.gov Pyridine N-oxides are valuable synthetic intermediates that can facilitate further functionalization of the pyridine ring. rsc.org

Reaction Kinetics: The rate of ozonation can be influenced by factors such as pH, with the pyridinium (B92312) ion showing little reactivity towards ozone. epa.gov

Radical Pathways: The reaction of ozone with pyridine can also proceed through radical pathways, and the presence or absence of radical scavengers can alter the transformation efficiency and product distribution. nih.gov Molecular dynamics simulations suggest that ozone can enhance oxidation processes by promoting the generation of active species like OH and HO2 radicals. ucl.ac.ukresearchgate.net

Other Benign Oxidants:

Besides ozone, other green oxidants are actively being researched and implemented.

Hydrogen Peroxide (H2O2): As an oxidant, H2O2 is highly desirable because its only by-product is water. rsc.org It is often used in combination with acetic acid for the preparation of pyridine N-oxides from their corresponding pyridines. rsc.org The development of catalysts for H2O2 activation is a significant area of research to enhance its reactivity and selectivity. rsc.org

Molecular Oxygen: Utilizing air or pure oxygen as the terminal oxidant is an ideal green chemistry approach, though it often requires sophisticated catalytic systems to achieve the desired reactivity and control.

Interactive Data Table: Comparison of Oxidizing Agents for Pyridine Oxidation

Select an oxidant from the dropdown menu to see its characteristics.

OxidantTypical By-productsEnvironmental/Safety Considerations
Ozone (O3) O2Powerful oxidant, requires specialized generation equipment; by-products are benign. nih.govucl.ac.uk
Hydrogen Peroxide (H2O2) H2OConsidered a clean and environmentally friendly oxidant. rsc.org
m-CPBA m-chlorobenzoic acidGenerates stoichiometric organic waste that requires separation and disposal.
KMnO4 / CrO3 MnO2 / Cr(III) saltsGenerates toxic heavy metal waste, posing significant environmental and health risks.

Waste Minimization and By-product Valorization

An overarching goal of green chemistry is the minimization of waste at its source. This is directly linked to maximizing atom economy and reaction efficiency. researchgate.net The environmental impact of a chemical process can be quantified using metrics like the E-factor (Environmental Factor), which is the ratio of the mass of total waste generated to the mass of the desired product. researchgate.net

Waste Minimization Strategies:

Catalysis: Shifting from stoichiometric reagents to catalytic systems is a cornerstone of waste reduction. Catalysts are used in small amounts and can often be recycled, drastically lowering the E-factor. buecher.de

Solvent Management: Since solvents can account for the majority of the mass in a reaction, implementing solvent recycling programs or switching to greener solvents like water is crucial. buecher.denih.gov

Process Integration: Designing multi-step syntheses in a telescoping or one-pot fashion, where intermediates are not isolated, can significantly reduce waste from workup and purification steps. researchgate.net

By-product Valorization:

Instead of treating by-products as waste for disposal, valorization seeks to convert them into valuable, marketable substances. This approach turns a liability into an asset, contributing to a circular economy. The feasibility of valorization depends heavily on the nature of the by-product and the scale of production.

While specific valorization pathways for by-products from this compound synthesis are not detailed in the literature, general principles can be applied. For example, in many syntheses involving chlorination and other reactions, inorganic salts are common by-products.

Hypothetical Example: If a synthesis step produces sodium chloride (NaCl) as a by-product from a neutralization or quenching step, it could potentially be purified and reused within the plant or sold for other industrial applications, assuming it meets the required purity standards.

Valorization via Fermentation: In other industries, by-products are used as feedstocks for biotechnological processes. For instance, nutrient-dense by-products from the food industry can be valorized through fermentation to produce valuable peptides or enzymes. rsc.orgfrontiersin.org This principle could be adapted if an organic by-product from a synthesis is a suitable substrate for microbial transformation.

The successful implementation of these strategies requires a holistic view of the entire synthetic process, from the selection of raw materials to the final purification of the product, ensuring that sustainability is a key design criterion at every stage.

Reactivity Profiles and Mechanistic Elucidation of Methyl 2 Chloro 3 Methoxyisonicotinate

Nucleophilic Substitution Reactions of the Chloropyridine Moiety

The presence of the electronegative nitrogen atom in the pyridine (B92270) ring reduces electron density, making it susceptible to nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. In Methyl 2-chloro-3-methoxyisonicotinate, the chlorine atom at the C2 position serves as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnii.ac.jprsc.org

This compound is expected to react with a variety of nucleophiles, with amines and thiols being prominent examples. The reaction involves the attack of the nucleophile on the C2 carbon, leading to the displacement of the chloride ion.

Studies on analogous compounds, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, demonstrate that they readily undergo substitution reactions with arenethiolates and anilines. rsc.orgresearchgate.net For instance, the reaction of 2-chloro-3-nitropyridine with various arenethiolates results in the corresponding 2-arylthio-3-nitropyridines. rsc.org Similarly, reactions with amines proceed to yield the corresponding 2-amino-substituted pyridines. The general reactivity of heteroaryl chlorides with amines often follows an SNAr pathway, with the reaction rate being highly dependent on the electronic activation of the pyridine ring. nih.gov For this compound, the reaction with an amine (R-NH₂) or a thiol (R-SH) would proceed through the formation of a tetrahedral Meisenheimer intermediate before the expulsion of the chloride leaving group.

The substituents on the pyridine ring, namely the 3-methoxy group and the 4-methoxycarbonyl group, exert significant influence on the rate and selectivity of nucleophilic substitution.

4-Methoxycarbonyl Group (-COOCH₃): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. Its presence at the C4 position (para to the C2 chlorine) is crucial for activating the ring towards nucleophilic attack. It effectively stabilizes the negative charge developed in the Meisenheimer intermediate through resonance delocalization, thereby lowering the activation energy of the reaction.

3-Methoxy Group (-OCH₃): The influence of the 3-methoxy group is more complex. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, which tends to activate the ring for nucleophilic attack. Conversely, it has an electron-donating resonance effect (+M) by donating a lone pair of electrons to the aromatic system, which would deactivate the ring. The net effect is a balance of these opposing influences. In related systems, the electronic nature of substituents has been shown to dramatically alter reactivity, with electron-withdrawing groups generally accelerating the SNAr reaction. rsc.orgchemrxiv.org

Studies on the regioselectivity of 3-substituted 2,6-dichloropyridines show that the nature of the 3-substituent can direct the incoming nucleophile to either the C2 or C6 position. researchgate.net Bulky substituents at the 3-position tend to sterically hinder attack at the adjacent C2 position, favoring substitution at C6. researchgate.net For this compound, having only one leaving group at C2, the primary influence of the 3-methoxy group will be electronic, modulating the intrinsic reactivity of the C2 position established by the activating ester group at C4.

Kinetic studies of SNAr reactions on chloropyridine systems typically reveal second-order kinetics, being first-order in both the substrate and the nucleophile. rsc.org The rate of reaction is highly sensitive to the electronic properties of both the substituents on the ring and the incoming nucleophile.

For example, kinetic studies on the reaction of 2-chloro-3-nitropyridine with substituted arenethiolates show good correlations when the logarithm of the second-order rate constants (log k₂) is plotted against Hammett σ constants for the substituents on the nucleophile. rsc.org This indicates that the reaction rate is systematically affected by the electron-donating or electron-withdrawing nature of the nucleophile's substituents.

Modern approaches have developed quantitative models to predict SNAr reactivity using computationally derived molecular descriptors. rsc.orgchemrxiv.org These models establish linear relationships between the free energy of activation (ΔG‡) and descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the reaction center. chemrxiv.org For this compound, the combined electron-withdrawing effects of the ring nitrogen and the 4-methoxycarbonyl group would lead to a low LUMO energy and a positive ESP at the C2 carbon, predisposing it to rapid nucleophilic attack.

Table 1: Illustrative Kinetic Parameters for Nucleophilic Aromatic Substitution on Substituted Pyridinium (B92312) Ions with Piperidine (B6355638) in Methanol (B129727)

This table presents data for related 2-substituted N-methylpyridinium ions to illustrate the impact of substituents on reactivity. While not the exact substrate, it demonstrates the principles of kinetic analysis in these systems.

Substrate (2-Substituted N-methylpyridinium ion)k₃ (10⁻³ M⁻²s⁻¹) at 25°CΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
2-Fluoro2.516.5-15.1
2-Chloro2.518.0-9.9
2-Bromo2.317.6-11.6
2-Iodo2.219.3-6.3
2-Cyano13014.1-13.0

Data sourced from a study on pyridinium ions, which are activated models for neutral pyridines. nih.gov The rate constants (k₃) are for a third-order reaction, first-order in substrate and second-order in piperidine nucleophile.

Ester Hydrolysis and Transesterification Kinetics

The methoxycarbonyl group at the C4 position can undergo nucleophilic acyl substitution, primarily through hydrolysis or transesterification, catalyzed by either acid or base.

Ester hydrolysis yields the parent carboxylic acid (2-chloro-3-methoxyisonicotinic acid) and methanol. The mechanism and rate are highly dependent on the pH of the solution.

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible and typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov It involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group. In the final, rapid step, the acidic proton of the newly formed carboxylic acid is removed by the base (hydroxide or methoxide), forming a carboxylate salt. researchgate.net This final acid-base step drives the reaction to completion. The rate of hydrolysis is influenced by substituents on the ring; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon and facilitate the initial nucleophilic attack, thus increasing the reaction rate. chemrxiv.org

Acid-Catalyzed Hydrolysis: This is a reversible process and is the microscopic reverse of Fischer esterification. researchgate.netresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. researchgate.net

Rate constants for the hydrolysis of related pyridine esters have been estimated, providing insight into the expected reactivity.

Table 2: Calculated Alkaline Hydrolysis Rate Constants for Methyl Esters of Pyridine Carboxylic Acids

This table shows calculated rate constants for the alkaline hydrolysis of simple methyl pyridine carboxylates, illustrating the influence of the nitrogen atom's position relative to the ester.

CompoundSolventTemperature (°C)log k (L/mol·s) (Calculated)
Methyl picolinate (B1231196) (Ester at C2)65% dioxane10-0.7
Methyl nicotinate (B505614) (Ester at C3)70% dioxane30-2.2
Methyl isonicotinate (B8489971) (Ester at C4)70% dioxane30-1.1

Data from SPARC (SPARC Performs Automated Reasoning in Chemistry) model calculations. epa.gov

Transesterification is a process where the -OCH₃ group of the methyl ester is exchanged for a different alkoxy group (-OR') from another alcohol (R'-OH). This reaction is also typically catalyzed by acid or base and is used to convert one ester into another. masterorganicchemistry.com

The mechanism is analogous to hydrolysis. In base-catalyzed transesterification, an alkoxide ion (R'O⁻) acts as the nucleophile instead of hydroxide. In acid-catalyzed transesterification, the alcohol (R'-OH) acts as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process. To favor the formation of the desired product, the alcohol reactant (R'-OH) is often used in large excess, effectively serving as the solvent, to shift the equilibrium according to Le Châtelier's principle. masterorganicchemistry.com This allows for the synthesis of ethyl, propyl, or other alkyl esters of 2-chloro-3-methoxyisonicotinic acid from the starting methyl ester.

Redox Chemistry of the Isonicotinate Scaffold

The redox chemistry of the isonicotinate scaffold in this molecule is influenced by the electron-withdrawing nature of the chloro and methyl ester groups and the electron-donating character of the methoxy (B1213986) group. These substituents modulate the electron density of the pyridine ring, affecting its susceptibility to oxidation and reduction.

Selective Oxidation Reactions and Product Characterization

Specific studies on the selective oxidation of this compound are not documented. Generally, the oxidation of pyridine derivatives can be challenging due to the ring's inherent electron deficiency, which makes it resistant to electrophilic attack. However, several outcomes are possible based on the reactivity of related compounds.

N-Oxidation: The nitrogen atom of the pyridine ring could be oxidized to form the corresponding N-oxide. This reaction is typically performed using strong oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The N-oxide derivative would be a key intermediate for further functionalization.

Oxidative Demethylation: The 3-methoxy group could undergo O-demethylation under oxidative conditions, a reaction observed in various methoxylated aromatic compounds when processed by certain enzymes or chemical oxidants. nih.gov This would yield a hydroxyl group, transforming the molecule into a pyridone derivative.

Side-Chain Oxidation: While less common for a robust methoxy group, oxidation could potentially occur at the ester methyl group under harsh conditions, though this is less favorable than reactions on the heterocyclic ring.

Characterization of these potential products would rely on standard spectroscopic techniques.

Analytical TechniqueExpected Observations for Product Characterization
Mass Spectrometry (MS) Detection of molecular ions corresponding to the addition of an oxygen atom (N-oxide) or the loss of a methyl group and addition of a hydrogen (hydroxypyridine).
Nuclear Magnetic Resonance (NMR) Significant shifts in the 1H and 13C NMR spectra of the pyridine ring protons and carbons upon N-oxidation or substitution of the methoxy group.
Infrared (IR) Spectroscopy Appearance of a characteristic N-O stretching band for the N-oxide or a broad O-H stretching band for the hydroxyl derivative.

Reductive Transformations and Functional Group Interconversions

The reductive chemistry of this compound is predicted to be more facile, targeting the electron-deficient pyridine ring and the reducible chloro and ester functional groups.

Dechlorination: The chlorine atom at the C-2 position can be removed via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using hydride reagents. This would yield Methyl 3-methoxyisonicotinate.

Ester Reduction: The methyl ester group can be reduced to a primary alcohol (hydroxymethyl group) using powerful reducing agents like Lithium aluminum hydride (LiAlH₄). This reaction would produce (2-chloro-3-methoxypyridin-4-yl)methanol. A milder reagent like sodium borohydride (B1222165) might also be effective, as it is known to reduce esters of chloropyridine carboxylic acids. google.com

Ring Reduction: Complete reduction of the pyridine ring to a piperidine ring is a possible transformation under strong catalytic hydrogenation conditions (e.g., high pressure H₂ with a rhodium or ruthenium catalyst). This is a common strategy in the synthesis of piperidine-containing molecules from pyridine precursors. nih.gov

These transformations represent key functional group interconversions, enabling the synthesis of a variety of derivatives from the parent molecule.

Reducing AgentTarget Functional GroupPotential Product
H₂ / Pd/C Chloro GroupMethyl 3-methoxyisonicotinate
LiAlH₄ Methyl Ester(2-chloro-3-methoxypyridin-4-yl)methanol
High Pressure H₂ / Rh/C Pyridine RingMethyl 2-chloro-3-methoxypiperidine-4-carboxylate

Advanced Mechanistic Investigations

While specific mechanistic studies for this compound are absent from the literature, the methodologies for such investigations are well-established in organic chemistry.

Elucidation of Reaction Pathways and Rate-Determining Steps

Investigating reaction mechanisms for this compound would focus on its most probable reactions, such as nucleophilic aromatic substitution (SNAr) at the C-2 position, where the chloride acts as a leaving group. The pyridine nitrogen and the ester at C-4 activate the ring for such attacks.

The rate-determining step in SNAr reactions on chloropyridines is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.govwikipedia.org However, the leaving group's ability to depart can also influence the rate. nih.gov For 2-chloropyridines, the rate-determining step can shift depending on the nucleophile and reaction conditions. sci-hub.se Kinetic studies, involving changing reactant concentrations and monitoring the reaction rate, would be essential to determine the reaction order and identify the rate-determining step. Computational chemistry, using methods like Density Functional Theory (DFT), could be employed to calculate the Gibbs free energy of transition states and intermediates, providing theoretical support for the proposed pathway. researchgate.net

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of short-lived reactive intermediates are crucial for confirming a reaction mechanism.

Meisenheimer Complex: In SNAr reactions, the key intermediate is the Meisenheimer complex. researchgate.net Due to its charged nature, it can potentially be detected using electrospray ionization mass spectrometry (ESI-MS), a technique widely used to identify charged intermediates in solution. nih.govrsc.org Low-temperature NMR spectroscopy could also be used to "freeze out" and observe the intermediate if its lifetime is sufficient at reduced temperatures.

Radical Intermediates: In certain photochemical or radical-initiated reactions, radical cations or anions of the pyridine ring could be formed. These species are typically studied using Electron Paramagnetic Resonance (EPR) spectroscopy.

Pyrolysis Intermediates: Under high-temperature pyrolysis conditions, various fragmentation intermediates could be formed. These can be identified using techniques like molecular-beam mass spectrometry, which has been successfully applied to study the decomposition of pyridine itself. ustc.edu.cnaip.org

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a powerful and definitive tool for validating proposed reaction mechanisms. By replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), its path can be traced through the reaction to the final product.

Nitrogen-15 Labeling: To confirm that the pyridine ring remains intact during a substitution reaction, the molecule could be synthesized with a ¹⁵N-labeled pyridine core. Recent advances have provided new methods for nitrogen isotope exchange in pyridines, which could be adapted for this purpose. chemrxiv.orgnih.govchemrxiv.org Analysis of the product by ¹⁵N NMR or mass spectrometry would confirm the retention of the labeled nitrogen.

Carbon-13 Labeling: To probe rearrangements or the specific site of bond cleavage, labeling specific carbon atoms with ¹³C is invaluable. For instance, labeling the carbon atom attached to the chlorine (C-2) or the methoxy group (C-3) would provide unambiguous proof of the reaction site. The resulting products would be analyzed by ¹³C NMR or MS to locate the label.

Kinetic Isotope Effect (KIE): By placing an isotope (like deuterium (B1214612), ²H) at a position where a bond is broken in the rate-determining step, a change in the reaction rate (the KIE) can be measured. For example, if deprotonation of an intermediate were the slow step, replacing the relevant proton with deuterium would slow the reaction down, providing strong evidence for that mechanism.

These advanced techniques, while not yet applied to this compound in published studies, represent the standard arsenal (B13267) for the modern mechanistic chemist to unravel complex reaction pathways.

Derivatization and Complex Functionalization of Methyl 2 Chloro 3 Methoxyisonicotinate

Strategic Functionalization of the Pyridine (B92270) Nucleus

The pyridine core of the molecule offers multiple avenues for modification, enabling the construction of diverse molecular architectures.

The chloro-substituent at the C-2 position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds or introducing alkyl or vinyl groups by coupling an organoboron compound with a halide. libretexts.orgnih.gov For Methyl 2-chloro-3-methoxyisonicotinate, a Suzuki-Miyaura reaction with an arylboronic acid would replace the chlorine atom with an aryl group. The reaction typically involves a palladium(0) catalyst, which is generated in situ, a phosphine (B1218219) ligand, and a base. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample ReagentsPurposeCitation
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Palladium source for the catalytic cycle libretexts.org
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosStabilizes the Pd catalyst and facilitates the reaction nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃NActivates the organoboron species and neutralizes acid byproduct nih.gov
Solvent Toluene, Dioxane, THF, Water/Organic mixturesSolubilizes reactants and facilitates heat transfer nih.govnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgchemrxiv.org In this case, the C-Cl bond at the 2-position can react with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This introduces a vinyl substituent onto the pyridine ring.

Table 2: Representative Conditions for Heck Reaction

ComponentExample ReagentsPurposeCitation
Catalyst Pd(OAc)₂, PdCl₂Palladium source for the catalytic cycle wikipedia.org
Ligand PPh₃, P(o-tolyl)₃, DavePhosStabilizes the Pd catalyst researchgate.net
Base Et₃N, K₂CO₃, n-Bu₄NOAcRegenerates the active Pd(0) catalyst wikipedia.orgresearchgate.net
Solvent DMF, NMP, TolueneHigh-boiling polar aprotic solvent organic-chemistry.org

Sonogashira Coupling: This coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov The reaction of this compound with a terminal alkyne would yield a 2-alkynylpyridine derivative. The process is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orglibretexts.org Copper-free conditions have also been developed. nih.govnih.gov

Table 3: Representative Conditions for Sonogashira Coupling

ComponentExample ReagentsPurposeCitation
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Palladium source for the catalytic cycle nih.govlibretexts.org
Co-catalyst CuIActivates the terminal alkyne wikipedia.org
Ligand PPh₃, P(p-tol)₃Stabilizes the Pd catalyst nih.gov
Base Et₃N, Piperidine (B6355638), DBUBase and often a solvent nih.govorganic-chemistry.org
Solvent THF, DMFOrganic solvent nih.gov

The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various heteroatoms.

N-Functionalization: Reaction with primary or secondary amines can displace the chloride to form 2-aminopyridine (B139424) derivatives. This transformation is typically carried out at elevated temperatures, sometimes with the aid of a base or a catalyst.

O-Functionalization: Alkoxides, such as sodium methoxide (B1231860), can react to replace the chloro group with an alkoxy group. Similarly, reaction with phenols can yield aryloxy derivatives.

S-Functionalization: Thiolates can act as nucleophiles to introduce thioether linkages at the C-2 position, forming 2-(alkylthio)- or 2-(arylthio)pyridine derivatives.

Direct C-H functionalization is an advanced strategy that avoids the pre-functionalization step (like halogenation). For the pyridine nucleus of this compound, the positions for C-H activation would be influenced by the existing substituents. The electron-withdrawing nature of the ester and the pyridine nitrogen directs metalation to the C-5 and C-6 positions. However, the presence of the chloro and methoxy (B1213986) groups provides significant steric and electronic influence. Directed metalation using strong bases like lithium diisopropylamide (LDA) could potentially achieve regioselective deprotonation, allowing for subsequent reaction with an electrophile. nih.gov DFT calculations and careful screening of bases and reaction conditions would be necessary to control the regioselectivity of such transformations. nih.gov

Transformations at the Ester Group

The methyl ester group is a key functional handle that can be readily converted into a variety of other functionalities.

The conversion of esters to amides and hydrazides is a fundamental transformation in organic synthesis. nih.gov

Amidation: The direct reaction of the methyl ester with a primary or secondary amine, often at elevated temperatures or with a catalyst, yields the corresponding amide. mdpi.comsemanticscholar.org This reaction can also be facilitated by reagents like methyltrimethoxysilane. nih.gov The formation of an amide bond is a common strategy in the synthesis of biologically active molecules. nih.gov

Hydrazide Formation: The ester can be converted to the corresponding hydrazide by refluxing with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. epstem.net The resulting hydrazide is a valuable intermediate itself, capable of undergoing further reactions to form heterocycles like 1,3,4-oxadiazines or 1,2,4-triazines. scirp.org Research has shown the utility of carbohydrazide (B1668358) derivatives in medicinal chemistry. nih.gov

The ester group can be selectively reduced to a primary alcohol without affecting the pyridine ring or the chloro-substituent.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective for reducing the ester to (2-chloro-3-methoxypyridin-4-yl)methanol. The choice of reagent and reaction conditions is crucial to ensure the chemoselectivity of the reduction.

Subsequent Derivatization: The resulting primary alcohol is a versatile intermediate.

It can be oxidized to the corresponding aldehyde using mild oxidizing agents.

It can be converted to a halide (e.g., using SOCl₂ or PBr₃) to facilitate further nucleophilic substitution reactions.

It can undergo O-alkylation or acylation to form ethers or esters.

Annulation and Cyclization Reactions Utilizing this compound

The strategic positioning of chloro, methoxy, and ester functionalities on the pyridine ring of this compound makes it a versatile precursor for the construction of more complex, multi-ring systems. Through annulation and cyclization reactions, this compound serves as a key building block for the synthesis of various fused heterocyclic and polycyclic aromatic nitrogen heterocycles. These reactions often proceed by leveraging the reactivity of the chloro and ester groups, as well as the electronic influence of the methoxy group, to direct the formation of new rings.

Synthesis of Fused Heterocyclic Ring Systems

The construction of fused heterocyclic ring systems from this compound is a significant area of research, leading to the formation of novel scaffolds with potential applications in medicinal chemistry and materials science. A key fused system accessible from this starting material is the furo[3,4-c]pyridin-1(3H)-one core.

The synthetic approach to this fused system involves the transformation of this compound into an intermediate, 4-chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one. While the direct, one-pot conversion is not extensively documented, the pathway can be inferred from related transformations. The initial step likely involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-chloro-3-methoxyisonicotinic acid. Subsequent intramolecular cyclization, potentially facilitated by the cleavage of the methoxy group's methyl ether under acidic or thermal conditions to a hydroxyl group, would lead to the formation of the lactone ring fused to the pyridine core.

Once the 4-chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one intermediate is obtained, it serves as a versatile platform for further derivatization. For instance, the reaction of this intermediate with various amines can lead to the synthesis of a library of 4-halo-3-(substituted-amino)furo[3,4-c]pyridin-1(3H)-ones. A study has detailed the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones by reacting the corresponding 3-hydroxy precursors with aniline (B41778) at room temperature. researchgate.net This reaction proceeds smoothly to afford the desired fused heterocyclic products in good yields. researchgate.net

Table 1: Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones researchgate.net

EntryHalogen (Hlg)R Groups on Pyridine RingProductYield (%)Melting Point (°C)
1Cl6,7-dimethyl6,7-Dimethyl-3-(phenylamino)-4-chlorofuro[3,4-c]pyridin-1(3H)-one79213-214
2Cl6-methyl, 7-ethyl6-Methyl-7-ethyl-3-(phenylamino)-4-chlorofuro[3,4-c]pyridin-1(3H)-one82155-156
3Cl6-methyl, 7-propyl6-Methyl-7-propyl-3-(phenylamino)-4-chlorofuro[3,4-c]pyridin-1(3H)-one76175-176
4Br6,7-dimethyl6,7-Dimethyl-3-(phenylamino)-4-bromofuro[3,4-c]pyridin-1(3H)-one88201-202
5Br6-methyl, 7-ethyl6-Methyl-7-ethyl-3-(phenylamino)-4-bromofuro[3,4-c]pyridin-1(3H)-one85158-159
6Br6-methyl, 7-propyl6-Methyl-7-propyl-3-(phenylamino)-4-bromofuro[3,4-c]pyridin-1(3H)-one81164-165

The structural integrity of these fused systems has been confirmed through various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as by X-ray diffraction analysis for some derivatives. researchgate.net The development of these synthetic routes opens avenues for exploring the chemical space around the furo[3,4-c]pyridine (B3350340) core.

Generation of Polycyclic Aromatic Nitrogen Heterocycles

The generation of polycyclic aromatic nitrogen heterocycles from this compound often employs transition-metal-catalyzed cross-coupling and annulation reactions. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the construction of complex molecular architectures from simple, functionalized precursors.

While specific examples detailing the direct use of this compound in palladium-catalyzed annulation reactions to form polycyclic systems are not prevalent in the literature, the principles of such transformations on analogous substituted pyridines are well-established. These reactions typically involve the coupling of the pyridine substrate, bearing a halide (in this case, the chloro group), with an alkyne or an alkene, followed by an intramolecular C-H activation or another cyclization event to build the additional rings.

General strategies for palladium-catalyzed annulations that could be adapted for this compound include:

Annulation with Alkynes: A palladium catalyst, often in the presence of a phosphine ligand and a base, can facilitate the coupling of the pyridine with an alkyne. The initial cross-coupling product can then undergo an intramolecular cyclization to form a new six-membered ring, leading to a quinoline (B57606) or isoquinoline-type polycyclic system, depending on the cyclization mode. The reaction of 2-alkynylanilides with methylboronic acid under palladium catalysis to form 3-methylindoles is an example of such a cyclization following a coupling reaction. nih.gov

Annulation with Alkenes: Palladium-catalyzed Heck-type reactions followed by intramolecular C-H arylation can also be employed. The reaction of the pyridine with an alkene would introduce a side chain that can subsequently cyclize onto an adjacent C-H bond of the pyridine ring or a neighboring aromatic ring if present in the alkene partner.

The development of such palladium-catalyzed annulation strategies starting from this compound would provide a convergent and efficient route to novel polycyclic aromatic nitrogen heterocycles. These compounds are of significant interest due to their potential applications as advanced materials with unique photophysical properties or as scaffolds for the development of new therapeutic agents. Further research in this area is needed to explore the full potential of this versatile building block in the synthesis of complex, multi-ring systems.

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a comprehensive understanding of the connectivity and spatial arrangement of atoms within Methyl 2-chloro-3-methoxyisonicotinate can be achieved.

Comprehensive ¹H NMR Spectroscopic Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms (protons). The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum is anticipated to display three distinct signals corresponding to the different proton environments in the molecule: the two aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups.

Aromatic Protons (H-5 and H-6): The protons on the pyridine ring are expected to appear as two distinct doublets in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the chloro, methoxy (B1213986), and methyl ester groups influences their precise chemical shifts. The proton at the 6-position (H-6) is expected to be downfield (higher ppm) compared to the proton at the 5-position (H-5) due to the deshielding effect of the adjacent nitrogen atom. The coupling between these two adjacent protons would result in a doublet for each, with a typical coupling constant (J) in the range of 5-6 Hz.

Methoxy Protons (-OCH₃): The three protons of the methoxy group attached to the pyridine ring are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal would likely be found in the range of δ 3.8-4.2 ppm.

Methyl Ester Protons (-COOCH₃): The three protons of the methyl ester group are also expected to appear as a sharp singlet. Their chemical shift would be slightly downfield from a typical methoxy group due to the influence of the adjacent carbonyl group, likely in the range of δ 3.9-4.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~ 7.8Doublet~ 5.5
H-6~ 8.2Doublet~ 5.5
3-OCH₃~ 4.0SingletN/A
4-COOCH₃~ 4.1SingletN/A

Detailed ¹³C NMR Spectroscopic Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Carbonyl Carbon (C=O): The carbon of the methyl ester carbonyl group is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm.

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The five carbons of the pyridine ring will have distinct chemical shifts influenced by their substituents. The carbon bearing the chlorine atom (C-2) and the carbon bearing the methoxy group (C-3) will be significantly affected. C-2 is expected to be in the range of δ 145-155 ppm, while C-3, attached to the electronegative oxygen, will also be downfield, likely around δ 150-160 ppm. The carbon attached to the ester group (C-4) would appear around δ 135-145 ppm. The remaining ring carbons, C-5 and C-6, are expected in the aromatic region, with C-6 being more downfield than C-5 due to its proximity to the nitrogen atom.

Methyl Carbons (-OCH₃ and -COOCH₃): The carbons of the two methyl groups will appear in the upfield region of the spectrum. The methoxy carbon (3-OCH₃) is expected around δ 55-65 ppm, and the methyl ester carbon (4-COOCH₃) would be in a similar range, typically around δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 150
C-3~ 155
C-4~ 140
C-5~ 115
C-6~ 148
C=O~ 165
3-OCH₃~ 60
4-COOCH₃~ 53

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of the two aromatic protons (H-5 and H-6), confirming their scalar coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons. For instance, the signal for H-5 would show a correlation to the signal for C-5, and H-6 to C-6. Similarly, the methyl proton signals would correlate to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key expected correlations include:

The protons of the 3-methoxy group showing a correlation to C-3.

The protons of the 4-methyl ester group showing correlations to the carbonyl carbon (C=O) and C-4.

The aromatic proton H-5 showing correlations to C-3, C-4, and C-6.

The aromatic proton H-6 showing correlations to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. In this case, a NOESY spectrum could show a cross-peak between the protons of the 3-methoxy group and the aromatic proton at the 2-position (if it were present) or potentially the proton at the 4-position, confirming their close spatial relationship.

High-Performance Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Exact Mass Determination via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula. For this compound (C₈H₈ClNO₃), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with a second peak at M+2 with roughly one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
IonCalculated Exact Mass (m/z)
[C₈H₈³⁵ClNO₃]⁺201.0193
[C₈H₈³⁷ClNO₃]⁺203.0163

Fragmentation Pathway Analysis for Structural Confirmation

In the mass spectrometer, molecules can be induced to fragment into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of the Methyl Ester Group: A common fragmentation pathway for esters is the loss of the alkoxy group from the ester functionality. In this case, the loss of a methoxy radical (•OCH₃) would result in a fragment ion with a mass corresponding to [M - 31]⁺. Alternatively, the loss of the entire methoxycarbonyl group (•COOCH₃) would lead to a fragment at [M - 59]⁺.

Cleavage of the Methoxy Group: The methoxy group on the pyridine ring could also be lost as a methyl radical (•CH₃), leading to a fragment at [M - 15]⁺.

Loss of Chlorine: Cleavage of the carbon-chlorine bond could result in the loss of a chlorine radical (•Cl), giving a fragment at [M - 35]⁺.

Pyridine Ring Fragmentation: The substituted pyridine ring itself can undergo fragmentation, although these pathways are often more complex.

The analysis of these fragmentation patterns, in conjunction with the exact mass measurements, provides a high degree of confidence in the structural assignment of this compound.

Coupled Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring

Coupled chromatographic and mass spectrometric techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the analysis of complex reaction mixtures and the definitive assessment of a compound's purity. While specific experimental data for this compound is not extensively available in published literature, the principles of these techniques allow for a detailed projection of their application to this molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of moderately polar compounds like this compound. In a typical workflow, a reversed-phase C18 column would be employed, with a mobile phase consisting of a gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency.

For purity assessment, a high-resolution mass spectrometer would be utilized to accurately determine the mass of the parent ion. The expected protonated molecule [M+H]⁺ for this compound (C₈H₈ClNO₃, molecular weight 201.61 g/mol ) would have a mass-to-charge ratio (m/z) corresponding to its exact mass. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in an M+2 peak with roughly one-third the intensity of the molecular ion peak, serving as a clear indicator of a chlorine-containing compound. chemguide.co.uk Purity would be determined by integrating the peak area of the target compound in the chromatogram and comparing it to the areas of any detected impurity peaks.

Reaction monitoring via LC-MS allows for the real-time tracking of the conversion of reactants to products. For instance, in a hypothetical synthesis of this compound, small aliquots of the reaction mixture could be periodically injected into the LC-MS system. The disappearance of starting material peaks and the concurrent appearance and growth of the product peak would provide a quantitative measure of reaction progress, enabling optimization of reaction conditions such as temperature, time, and catalyst loading.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. Given its ester and methoxy functionalities, this compound is expected to be amenable to GC-MS analysis. In this method, the sample is vaporized and separated on a capillary column before entering the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct fragmentation pattern. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the acylium ion (M-OR)⁺. The presence of the pyridine ring, chloro, and methoxy substituents would lead to a unique fragmentation fingerprint, allowing for structural confirmation. The molecular ion peak would also exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom. chemguide.co.uk GC-MS is highly effective for identifying and quantifying volatile impurities, which may not be easily detectable by other methods.

Vibrational Spectroscopy (IR and Raman)

Fourier-Transform Infrared (FT-IR) Spectroscopic Signatures of Functional Groups

The most prominent feature would be the strong absorption due to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1730-1750 cm⁻¹. The conjugation with the pyridine ring might slightly lower this frequency.

The C-O stretching vibrations of the ester and methoxy groups would also be present. Two distinct C-O stretching bands are expected: one for the C(=O)-O bond and another for the O-CH₃ bond, typically found in the 1300-1000 cm⁻¹ region.

The aromatic pyridine ring would give rise to several characteristic bands. C=C and C=N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹.

The presence of the chloro substituent would be indicated by a C-Cl stretching vibration, which typically falls in the 800-600 cm⁻¹ region. The exact position would be influenced by its position on the aromatic ring.

The methoxy group would show characteristic C-H stretching vibrations of the methyl group around 2950 and 2850 cm⁻¹.

A summary of the predicted FT-IR absorption bands is presented in the table below.

Predicted Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Methyl C-H Stretch (Methoxy)~2950, ~2850
Carbonyl (C=O) Stretch (Ester)1730-1750
Aromatic Ring (C=C, C=N) Stretches1600-1400
C-O Stretches (Ester, Methoxy)1300-1000
C-Cl Stretch800-600

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. Therefore, non-polar or symmetric vibrations are often more prominent in Raman spectra.

For this compound, the pyridine ring breathing modes are expected to be particularly strong in the Raman spectrum, typically appearing around 1000 cm⁻¹. researchgate.net The symmetric stretching vibrations of the aromatic ring would also be readily observable.

The C-Cl stretching vibration , while present in the IR, can also be observed in the Raman spectrum and can be useful for confirming the presence of the halogen. Vibrations involving the ester and methoxy groups would also be present, although they may be weaker compared to the ring vibrations.

By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural assignment.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence/phosphorescence, provides insights into the electronic structure and conjugation within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions. The pyridine ring, being an aromatic system, is the primary chromophore.

Substituents on the pyridine ring significantly influence the position and intensity of the absorption maxima (λ_max). The ester and methoxy groups are auxochromes that can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine. Isonicotinic acid itself shows absorption maxima around 214 nm and 264 nm. sielc.com The presence of the chloro and methoxy groups on the pyridine ring of the methyl ester would likely shift these bands.

The π→π* transitions, which are typically high in intensity, are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. Analysis of the UV-Vis spectrum can confirm the extent of conjugation and provide qualitative information about the electronic environment of the chromophore.

Fluorescence and Phosphorescence Characterization in Solution and Solid State

Fluorescence and phosphorescence are emission processes that occur after a molecule absorbs light. These phenomena are highly dependent on the molecular structure and environment.

Many pyridine derivatives are known to be fluorescent. The fluorescence properties of this compound would depend on factors such as the rigidity of the molecule, the nature of the solvent, and the presence of any quenching species. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule could potentially exhibit fluorescence, providing further information about its excited state properties.

Phosphorescence, which is a longer-lived emission from a triplet excited state, is less common for organic molecules in solution at room temperature but can sometimes be observed in a rigid matrix or at low temperatures. Characterization of the fluorescence and phosphorescence spectra, if any, would offer a more detailed understanding of the photophysical properties of this compound. Currently, there is no specific published data on the luminescent properties of this compound.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

The definitive determination of a molecule's three-dimensional arrangement in the solid state is achieved through single-crystal X-ray diffraction (SCXRD). This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties. However, the successful application of SCXRD is entirely contingent on the ability to grow high-quality single crystals, a process that can be both an art and a science.

Rational Design of Crystallization Conditions

The growth of single crystals of sufficient size and quality for X-ray diffraction analysis is a critical and often challenging step. For the compound This compound , a systematic approach to crystallization would be essential. This process involves the careful selection of solvents and crystallization techniques based on the molecule's physical and chemical properties.

A primary consideration is the solubility of the compound. A suitable solvent system is one in which the compound has moderate solubility, allowing for a slow and controlled precipitation from a supersaturated solution. For This compound , a range of solvents of varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., methanol, ethanol), would be screened.

Several common crystallization techniques could be employed:

Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. This gradually increases the concentration of the solute, leading to the formation of crystals. The choice of solvent is critical, as a solvent that evaporates too quickly may lead to the formation of a powder or small, poorly formed crystals.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger sealed container with a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Solvent Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which the compound is insoluble. The compound will slowly diffuse to the interface of the two solvents and crystallize.

The rational design of these experiments would involve setting up a crystallization screen, where small-scale trials are conducted in parallel using various solvents, solvent combinations, and temperatures. The progress of these trials would be monitored over time for the appearance of single crystals suitable for diffraction analysis.

Data Collection, Structure Solution, and Refinement Methodologies

Once a suitable single crystal of This compound is obtained, it would be mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

Data Collection: The intensity and position of the diffracted X-ray beams are collected over a range of crystal orientations. Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, which allow for rapid and efficient data collection. The temperature of the crystal is typically maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

Structure Solution: The collected diffraction data is then used to determine the arrangement of atoms within the crystal. This process, known as structure solution, involves determining the phases of the diffracted X-rays, which are lost during the experiment. For small molecules like This compound , direct methods or Patterson methods are commonly used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

Structure Refinement: The initial structural model is then refined using a least-squares method. In this process, the atomic coordinates and other parameters (such as thermal displacement parameters) are adjusted to improve the agreement between the calculated and observed diffraction data. The quality of the final refined structure is assessed by various crystallographic R-factors, with lower values indicating a better fit.

Theoretical and Computational Chemistry Applications

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model the electronic structure and properties of molecules. For a substituted pyridine (B92270) derivative like Methyl 2-chloro-3-methoxyisonicotinate, these methods can elucidate the influence of chloro, methoxy (B1213986), and methyl ester groups on the aromatic ring's geometry and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nanobioletters.comresearchgate.net It is extensively used to study molecules similar in complexity to this compound.

Geometry Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. The process involves finding the minimum energy structure on the potential energy surface. For related heterocyclic and substituted aromatic compounds, DFT calculations have successfully predicted bond lengths, bond angles, and dihedral angles. nanobioletters.com For this compound, optimization would reveal how the substituents (Cl, OCH₃, COOCH₃) distort the pyridine ring from perfect planarity and influence the orientation of the methoxy and ester groups.

Electronic Structure: DFT calculations provide critical information about the electronic properties of a molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). scienceopen.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. scienceopen.comresearchgate.net Negative potential regions (typically red/yellow) are rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-poor and attract nucleophiles. For this molecule, negative potentials would be expected around the pyridine nitrogen and the oxygen atoms, while positive regions might be found near the hydrogen atoms.

Energy Calculations: DFT can accurately compute the total electronic energy of the molecule, which is fundamental for comparing the stability of different isomers or conformers and for calculating reaction energies.

Table 1: Illustrative DFT-Calculated Properties
PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability. researchgate.net
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled-Cluster theory (e.g., CCSD(T)) offer higher accuracy than standard DFT for energetic and structural predictions, often referred to as the "gold standard" in computational chemistry. chemrxiv.org

These methods are computationally more demanding but are crucial for benchmarking the results obtained from more economical DFT functionals. chemrxiv.org For this compound, high-accuracy ab initio calculations could be used to:

Obtain precise rotational constants, which are essential for comparison with microwave spectroscopy data. mdpi.com

Calculate highly accurate barriers to internal rotation, for example, for the methyl groups. documentsdelivered.com

Provide definitive energetic ordering of different conformers where DFT might be ambiguous.

The accuracy of any DFT or ab initio calculation is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation (XC) functional.

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. Popular families include Pople-type (e.g., 6-31G*), Dunning's correlation-consistent sets (e.g., cc-pVDZ), and Ahlrichs' sets (e.g., def2-TZVP). nih.gov Larger basis sets, like triple-zeta (TZ) or quadruple-zeta (QZ) with polarization and diffuse functions, provide more flexibility to describe the electron distribution and yield more accurate results, albeit at a higher computational cost. researchgate.net The choice of basis set is crucial for accurately describing aspects like weak intermolecular interactions and the diffuse electron density of anions.

Exchange-Correlation (XC) Functionals: The XC functional is the component of DFT that approximates the complex many-electron interactions. Functionals are often categorized in a hierarchy ("Jacob's Ladder"), from the simple Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs, e.g., PBE, BP86), meta-GGAs, hybrid functionals (which mix in a fraction of exact Hartree-Fock exchange, e.g., B3LYP, PBE0), and double-hybrid functionals. nih.govresearchgate.net The selection of a functional must be validated for the specific chemical system and property of interest, as no single functional is universally superior for all applications. chemrxiv.org For example, hybrid functionals like B3LYP are widely used for geometry and frequency calculations, while range-separated hybrids like CAM-B3LYP may perform better for electronic excitations. chemrxiv.org

Table 2: Common Basis Sets and Functionals for Analysis
CategoryExamplesTypical Application for Aromatic Systems
XC Functionals B3LYP, PBE0, M06-2X, ωB97X-DGeometry optimization, vibrational frequencies, reaction energetics. nih.govresearchgate.net
Basis Sets 6-311+G(d,p), cc-pVTZ, def2-TZVPProvides a good balance of accuracy and cost for structural and energetic properties. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape, solvent effects, and other dynamic processes.

This compound has several rotatable single bonds: the C-O bonds of the methoxy and ester groups, and the C-C bond connecting the ester to the ring. Rotation around these bonds gives rise to different conformers with distinct energies.

Conformational Analysis: This involves identifying the stable conformers (energy minima) and the transition states that connect them. Potential energy surface (PES) scans, where the energy is calculated as a function of a specific dihedral angle, are a common technique. researchgate.net This analysis helps determine the most likely shapes the molecule will adopt at a given temperature.

Rotational Barriers: The energy required to rotate from one conformer to another is the rotational barrier. These barriers can be calculated using quantum chemical methods and are crucial for understanding the flexibility of the molecule. mdpi.comdocumentsdelivered.com For instance, the barrier to rotation of the methyl group in the methoxy substituent can be precisely determined. Studies on similar molecules like 2-methylthiophene (B1210033) have shown that these barriers are sensitive to the electronic and steric environment. mdpi.com

Table 3: Hypothetical Rotational Barriers
RotationEstimated Barrier (kJ/mol)Implication
Pyridine-COOCH₃ Bond15 - 25Determines the orientation of the ester group relative to the ring.
C-O (Methoxy) Bond10 - 20Influences the position of the methoxy group's methyl hydrogens.
O-CH₃ (Methoxy) Bond8 - 12Typically a low barrier, indicating near-free rotation at room temperature. researchgate.net

The properties and behavior of a molecule can change significantly in the presence of a solvent. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry and energy.

Explicit Solvation Models: Individual solvent molecules are included in the simulation box along with the solute molecule. This approach, typically used in MD simulations, allows for the direct study of specific intermolecular interactions, such as hydrogen bonding between the solute and solvent molecules.

For this compound, simulations in different solvents would reveal how its conformational preferences and electronic properties are modulated by the environment. For example, polar solvents could stabilize more polar conformers of the molecule.

Computational Reaction Mechanism Analysis

Computational chemistry offers powerful tools to investigate the reactivity and transformation pathways of molecules like this compound. Such studies are fundamental to understanding reaction outcomes and designing new synthetic routes.

Elucidation of Potential Energy Surfaces and Transition States

A critical aspect of computational reaction analysis is the mapping of the potential energy surface (PES) for a given reaction. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (minima), and the highest energy points between them, known as transition states.

For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods like Density Functional Theory (DFT) would be employed to locate the geometries and energies of the reactants, products, intermediates, and transition states. This would provide a detailed, step-by-step energetic picture of the reaction pathway. However, specific studies elucidating the PES for reactions of this compound are not currently available.

Calculation of Activation Energies and Reaction Rate Constants (e.g., using RRKM theory)

From the potential energy surface, the activation energy (Ea) of a reaction can be determined. This is the energy barrier that must be overcome for a reaction to occur and is calculated as the difference in energy between the reactants and the transition state.

Once the activation energy is known, theoretical frameworks such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate theoretical reaction rate constants. These calculations provide a quantitative measure of how fast a reaction is expected to proceed under given conditions. Such predictive power is invaluable for process optimization. Unfortunately, no published data exists for the calculated activation energies or reaction rate constants for reactions involving this compound.

Computational Catalysis Studies for Mechanism Discovery

Computational studies are instrumental in understanding and discovering new catalytic processes. For a molecule like this compound, this could involve investigating how different catalysts, for instance, transition metals, could facilitate its functionalization.

These studies would model the interaction of the catalyst with the substrate and elucidate the catalytic cycle, including all intermediate steps and transition states. This can lead to the rational design of more efficient and selective catalysts. While computational catalysis is a thriving field for pyridine derivatives, specific studies targeting this compound are yet to be published.

Spectroscopic Property Prediction

Computational chemistry also allows for the accurate prediction of various spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a molecule like this compound.

These calculations are typically performed using DFT methods, often with the GIAO (Gauge-Including Atomic Orbital) approach. The predicted spectrum can then be compared with an experimental spectrum to aid in signal assignment and structural verification. While general methods for predicting NMR spectra of substituted pyridines are well-established, specific predicted data for this compound is not present in the literature.

Computational Simulation of IR and UV-Vis Spectra

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the vibrational modes and electronic transitions of a molecule, respectively.

Computational simulations can generate theoretical IR spectra by calculating the vibrational frequencies and their corresponding intensities. Similarly, UV-Vis spectra can be simulated by calculating the energies of electronic excitations from the ground state to various excited states, often using Time-Dependent DFT (TD-DFT). These theoretical spectra are crucial for understanding the relationship between a molecule's structure and its spectroscopic signature. As with other computational data for this compound, specific simulated IR and UV-Vis spectra have not been reported in the scientific literature.

Strategic Applications As a Versatile Synthetic Building Block in Academic Research

Utility in the Construction of Advanced Heterocyclic Scaffolds

The reactivity of the chloro and ester groups on the pyridine (B92270) core of Methyl 2-chloro-3-methoxyisonicotinate makes it a candidate for constructing advanced heterocyclic scaffolds. The chlorine atom can be displaced through various nucleophilic substitution reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups, providing multiple avenues for molecular elaboration.

Pyridine-Based Architectures with Tunable Properties

The core of this compound is a pyridine ring, a fundamental scaffold in medicinal and materials chemistry. The substituents on this compound allow for the synthesis of highly functionalized pyridine derivatives. For instance, the chloro group can be substituted by various nucleophiles, and the methoxy (B1213986) group can influence the electronic properties of the ring, thereby tuning the characteristics of the final molecule. The synthesis of novel pyridine derivatives often involves the cyclocondensation of various precursors. st-andrews.ac.ukacs.org The development of new catalytic systems continues to enhance the efficiency of creating diverse pyridine-based structures. nih.gov

Integration into Quinoline (B57606) and Naphthyridine Frameworks (referencing related chemistry)

While direct synthesis of quinolines and naphthyridines from this compound is not explicitly documented, the chemistry of related 2-chloropyridine (B119429) derivatives suggests its potential in such transformations. For example, 2-chloro-3-formylquinolines are versatile intermediates for synthesizing various fused heterocyclic systems. researchgate.netnih.gov These compounds can undergo reactions like condensation and cyclization to form more complex structures, including those containing pyrazole, oxazole, and pyrimidine (B1678525) rings fused to the quinoline core. researchgate.net The synthesis of quinolines can be achieved through various methods, including the cyclization of precursors under different catalytic conditions. nih.gov

Similarly, naphthyridine frameworks, which are isomers of quinolines containing two nitrogen atoms in the fused ring system, are often synthesized from substituted pyridine precursors. nih.govacs.org For instance, 2-chloro-1,5-naphthyridine-3-carbaldehyde has been synthesized and used to create chalcone (B49325) derivatives with potential biological activity. nih.gov The synthesis of thieno[2,3-h] st-andrews.ac.ukrsc.orgnaphthyridines has been achieved from 2-chloropyridine derivatives through a series of reactions including substitution and cyclization. youtube.com

Role in the Synthesis of Agrochemical Intermediates and Lead Compounds

Substituted pyridines are a cornerstone in the agrochemical industry. While there is no direct evidence of this compound's use, related compounds such as 2-chloro-3-methylpyridine (B94477) are known intermediates for herbicides like diflufenican (B1670562) and nicosulfuron. mdpi.com The functional groups present in this compound could theoretically be modified to produce novel agrochemical candidates.

Contribution to the Development of Pharmaceutical Intermediates and Synthetic Routes

Pyridine and its derivatives are integral to the pharmaceutical industry. chemistryviews.org Many pharmaceutical intermediates are based on substituted pyridines. acs.org For example, various 2-chloro-pyridine derivatives are used in the synthesis of potential antitumor agents. The development of efficient synthetic routes to functionalized pyridines is a key area of research in medicinal chemistry.

Potential in the Preparation of Specialized Industrial Chemicals

The application of this compound in the broader industrial chemical sector is not well-documented. However, pyridine-based compounds find use in a variety of industrial applications. The specific substitution pattern of this compound could be leveraged for the synthesis of specialized dyes, ligands for catalysis, or materials with unique electronic properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-chloro-3-methoxyisonicotinate with high purity?

  • Methodological Answer : Synthesis typically involves regioselective chlorination and methoxylation of isonicotinic acid derivatives. Critical steps include:

  • Protection of reactive sites : Use of protecting groups (e.g., Boc or Fmoc) to prevent unwanted side reactions during methoxy or chloro substitution .
  • Catalytic optimization : Selection of catalysts (e.g., Pd-based catalysts for cross-coupling) to enhance yield and selectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to achieve >95% purity, verified via HPLC with UV detection at 254 nm .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic analysis :
  • 1H/13C NMR : Peaks at δ 3.9 ppm (methoxy group) and δ 8.2–8.5 ppm (pyridine protons) confirm substitution patterns .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 216.0294 (calculated for C₈H₇ClNO₃) .
  • Elemental analysis : Match experimental vs. theoretical C, H, N, Cl percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro at C2 vs. C3) influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs (e.g., Ethyl 2-chloro-5-methylisonicotinate [CAS 850080-86-3]) and test for bioactivity (e.g., antimicrobial assays).
  • Key finding : Chlorine at C2 enhances electrophilic aromatic substitution reactivity, while methoxy at C3 stabilizes resonance structures, affecting binding to biological targets .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., antimicrobial IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Experimental replication : Standardize assay conditions (e.g., Mueller-Hinton agar for bacterial cultures, fixed inoculum size) to minimize variability .

Q. How can retrosynthetic analysis optimize the scalability of this compound synthesis?

  • Methodological Answer :

  • Retrosynthetic disconnections : Break the molecule into pyridine core (e.g., 3-methoxyisonicotinic acid [CAS 105596-63-2]) and methyl ester/chloro precursors .
  • Green chemistry metrics : Evaluate atom economy (≥65%) and E-factor (≤10) for sustainable scale-up .

Data-Driven Research Design

Q. What analytical frameworks are recommended for studying the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via:
  • HPLC-UV : Track impurity peaks (e.g., hydrolyzed product: 2-chloro-3-methoxyisonicotinic acid [CAS 1211581-22-4]) .
  • Karl Fischer titration : Measure moisture uptake (<0.5% w/w) .
  • Kinetic modeling : Use Arrhenius equation to predict shelf life at 25°C .

Q. How can computational tools predict the compound’s interactions with enzymatic targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Dock the compound into active sites (e.g., bacterial dihydrofolate reductase) using PyMOL for visualization .
  • MD simulations (GROMACS) : Simulate binding stability (RMSD < 2.0 Å over 100 ns) to validate docking poses .

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